Synthesis of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol
Synthesis of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol, a substituted diethanolamine derivative of interest in specialty chemical and pharmaceutical intermediate development. This document outlines a robust two-step synthetic strategy, beginning with the preparation of the key precursor, 3-methoxyaniline (m-anisidine), followed by its core N,N-diethoxylation using ethylene oxide. The narrative emphasizes the underlying chemical principles, causality behind procedural choices, and critical safety considerations required for handling the hazardous reagents involved. Detailed, field-proven protocols are presented alongside mechanistic insights and characterization data to create a self-validating guide for researchers and chemical development professionals.
Introduction and Strategic Overview
2,2'-((3-Methoxyphenyl)azanediyl)diethanol (CAS No. 17126-75-9) is a tertiary amine bearing two hydroxyethyl groups and a methoxy-substituted phenyl ring.[1] Its structure combines the functionalities of an aromatic amine, a diol, and a phenol ether, making it a versatile intermediate for further chemical elaboration. The diethanolamine moiety is a common structural motif in various functional molecules, including surfactants, corrosion inhibitors, and pharmaceutical agents.[2][3] The methoxyphenyl group provides a site for further modification via electrophilic aromatic substitution or ether cleavage, enhancing its utility as a building block.
This guide details the most direct and high-yielding synthetic approach: the nucleophilic addition of 3-methoxyaniline to two equivalents of ethylene oxide.[1] This reaction, a classic example of amine ethoxylation, proceeds via a sequential nucleophilic ring-opening of the strained epoxide ring.[4] The overall synthetic workflow is presented below.
Caption: High-level overview of the two-step synthesis pathway.
Physicochemical Properties of the Target Compound
| Property | Value | Reference(s) |
| CAS Number | 17126-75-9 | [1][5][6] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1][5] |
| Molecular Weight | 211.26 g/mol | [1][5] |
| Appearance | White crystalline needles or powder | [1][5] |
| Melting Point | 49-53 °C | [1][5] |
| Boiling Point | 376.2 °C at 760 mmHg | [5] |
| Density | 1.177 g/cm³ | [5] |
Synthesis of Precursor: 3-Methoxyaniline (m-Anisidine)
The primary starting material, 3-methoxyaniline (m-anisidine), is commercially available but can also be readily synthesized in the laboratory.[7][8] The most common and reliable method is the reduction of 3-nitroanisole.[9]
Reaction: 3-Nitroanisole to 3-Methoxyaniline Principle: This transformation is a standard nitro group reduction, typically achieved using metal catalysts with a hydrogen source. A classic and cost-effective method involves the use of iron filings in an acidic medium (e.g., hydrochloric or acetic acid), known as the Béchamp reduction.
Experimental Protocol: Synthesis of 3-Methoxyaniline
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Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Charging Reagents: To the flask, add 3-nitroanisole (1.0 eq.), methanol, and a small amount of concentrated hydrochloric acid (e.g., 0.2-0.3 eq.).
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Heating: Stir the mixture and heat to reflux.
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Addition of Reducing Agent: Add iron filings (approx. 3.0 eq.) portion-wise over 1 hour to control the exothermic reaction.
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Reaction: Continue to stir the reaction mixture at reflux for an additional 4-5 hours.
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Workup:
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Cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
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Perform steam distillation to isolate the product. The initial distillate containing methanol should be collected separately.
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Extract the subsequent aqueous distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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-
Purification: Purify the crude product by vacuum distillation to yield 3-methoxyaniline as a pale yellow liquid.
Core Synthesis: N,N-Diethoxylation of 3-Methoxyaniline
The core of the synthesis involves the reaction of the primary amine group of 3-methoxyaniline with two equivalents of ethylene oxide. This reaction must be conducted with extreme caution in a pressure-rated vessel due to the gaseous nature and high reactivity of ethylene oxide.
Principle: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring of ethylene oxide. This Sₙ2 reaction results in ring-opening and the formation of a new carbon-nitrogen bond. The reaction proceeds in two stages: an initial mono-ethoxylation to form an intermediate, 2-((3-methoxyphenyl)amino)ethanol, followed by a second ethoxylation on the resulting secondary amine to yield the final diethanolamine product.
Reaction Mechanism
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- 8. CAS-536-90-3, m-Anisidine (3-Methoxyaniline, (Anise Alcohol, Anisyl Alcohol) 3-Aminoanisole, 3-Aminophenyl Methyl Ether) for Synthesis Manufacturers, Suppliers & Exporters in India | 011495 [cdhfinechemical.com]
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